Eptastigmine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is known for its longer duration of action and lower toxicity compared to other cholinesterase inhibitors like physostigmine . Eptastigmine works by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine, thereby increasing the levels of acetylcholine in the brain and improving cognitive function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eptastigmine is synthesized through a series of chemical reactions starting from physostigmine. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production process is optimized to maximize yield and minimize waste, making it economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Eptastigmine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form its corresponding oxides.

Reduction: It can be reduced to form its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Pharmacological Properties

Eptastigmine functions primarily as a cholinesterase inhibitor , enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh). This leads to increased ACh levels in the central nervous system (CNS), which is crucial for cognitive functions such as memory and learning.

- Mechanism of Action : this compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to a significant increase in ACh concentrations. In animal studies, doses of this compound have been shown to increase ACh levels by 2500–3000% .

- Pharmacokinetics : After oral administration, this compound is rapidly distributed throughout the body and effectively penetrates the CNS. Its long-lasting effects are attributed to its pharmacokinetic profile, which allows sustained AChE inhibition .

Clinical Applications in Alzheimer's Disease

This compound has been primarily investigated for its efficacy in treating Alzheimer's disease. Clinical trials involving over 1500 patients have demonstrated significant cognitive improvements compared to placebo.

- Cognitive Improvement : In a multicenter, randomized, double-blind study, patients receiving this compound showed marked improvement in cognitive performance as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) . The most pronounced benefits were observed in patients with more severe cognitive impairments at baseline.

- Safety and Tolerability : this compound has been generally well-tolerated among patients with moderate to moderately severe AD. The drug's cholinergic side effects were manageable, making it a viable option for long-term treatment .

Memory Enhancement Studies

Research has consistently highlighted this compound's potential to enhance memory and learning across various animal models:

- Animal Studies : this compound administration has been associated with improved performance in memory tasks among young, aged, and lesioned animals. For instance, it significantly enhanced passive avoidance behavior in mice .

- Electrophysiological Effects : this compound's influence on EEG patterns suggests cholinergic activation. Studies indicated that it modulated cortical activity and improved visual evoked potentials in rodents .

Protection Against Neurotoxicity

This compound has also shown promise in protecting against neurotoxic agents:

- Organophosphate Intoxication : Research indicates that this compound may provide prophylactic benefits against organophosphate poisoning by inhibiting the binding of toxic agents to cholinesterases. This suggests a potential application in bioterrorism defense or occupational safety .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Mechanism of Action

Eptastigmine exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission and improving cognitive function . The molecular targets of this compound include acetylcholinesterase and butyrylcholinesterase, both of which are involved in the breakdown of acetylcholine .

Comparison with Similar Compounds

Physostigmine: A cholinesterase inhibitor with a shorter duration of action and higher toxicity compared to eptastigmine.

Donepezil: A reversible cholinesterase inhibitor with a longer duration of action compared to physostigmine.

Rivastigmine: A pseudo-reversible cholinesterase inhibitor with similar applications in the treatment of Alzheimer’s disease.

Uniqueness of this compound: this compound is unique in its longer duration of action and lower toxicity compared to other cholinesterase inhibitors. Its ability to improve cognitive function with fewer side effects makes it a promising candidate for the treatment of Alzheimer’s disease .

Biological Activity

Eptastigmine is a reversible inhibitor of acetylcholinesterase (AChE), primarily investigated for its potential therapeutic effects in Alzheimer's disease and other cognitive impairments. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and clinical implications based on various studies.

This compound functions by inhibiting the enzyme AChE, which is responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By preventing ACh breakdown, this compound increases the concentration of ACh, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Key Findings on AChE Inhibition

- Dose-Dependent Inhibition : Studies have shown that oral administration of this compound at doses of 10, 20, and 30 mg significantly inhibits AChE activity in red blood cells (RBCs) in a dose-dependent manner, with peak inhibition observed at higher doses .

- Pharmacokinetics : this compound exhibits a rapid onset of action with peak plasma concentrations reached within 1 to 2 hours post-administration. The half-life ranges from 1 to 3 hours, necessitating multiple daily doses for sustained effect .

Cognitive Enhancement in Animal Models

Research has demonstrated that this compound can improve cognitive performance in aged rats. In an eight-arm radial maze test, aged rats treated with this compound showed enhanced memory and learning capabilities compared to control groups .

Human Trials

Several clinical trials have evaluated the cognitive effects of this compound in humans:

- Double-Blind Placebo-Controlled Study : A study involving healthy male subjects assessed the impact of this compound on scopolamine-induced cognitive deficits. Results indicated that this compound significantly mitigated cognitive impairments induced by scopolamine, suggesting its potential for treating cognitive dysfunctions .

- Real-Time Measurement : Another study highlighted a patient-side technique for measuring AChE activity during this compound treatment. This approach allowed for real-time assessment of pharmacodynamic effects, confirming significant inhibition of AChE activity post-administration .

Maximum Tolerated Dose (MTD)

The maximum tolerated dose of this compound has been established through various studies. It was found that doses up to 30 mg are generally well-tolerated in most subjects, with common side effects including gastrointestinal disturbances and mild headaches .

Side Effects and Tolerability

The safety profile of this compound has been assessed in multiple trials. Most adverse effects are mild to moderate and include:

- Nausea

- Diarrhea

- Insomnia

- Dizziness

These side effects typically resolve upon discontinuation or dose adjustment.

Summary Table of this compound Studies

| Study Type | Population | Findings |

|---|---|---|

| Animal Study | Aged Rats | Improved performance in cognitive tasks (eight-arm radial maze) |

| Double-Blind Study | Healthy Male Subjects | Significant reduction in scopolamine-induced cognitive deficits |

| Real-Time Measurement | Patients under Treatment | Confirmed significant AChE inhibition post-eptastigmine administration |

| Pharmacodynamics Assessment | Various Subjects | Established MTD at 30 mg with mild side effects |

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of eptastigmine in modulating cholinergic activity, and how do they differ between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

this compound acts as a reversible carbamate inhibitor of cholinesterases. It exhibits prolonged inhibition of AChE in red blood cells (RBCs) compared to BuChE in plasma, likely due to its slow dissociation from RBC AChE and the formation of active metabolites (e.g., 3'-carboxylic acid derivatives) that extend pharmacodynamic effects. In contrast, BuChE inhibition is weaker and transient, attributed to rapid equilibrium with plasma enzymes .

Q. How should researchers design dose-escalation protocols for this compound to minimize cholinergic adverse effects while maintaining efficacy?

Clinical trials typically employ a 4-week dose-escalation phase, starting at 5 mg three times daily and increasing incrementally to 20 mg three times daily. This mitigates gastrointestinal side effects (nausea, diarrhea) by allowing adaptive tolerance. Pharmacokinetic linearity (dose-proportional AUC) supports this approach, but monitoring for dose-dependent neutropenia is critical .

Q. What methodologies are recommended for measuring cholinesterase inhibition in preclinical and clinical studies of this compound?

Use potentiometric assays for RBC AChE and plasma BuChE activity. Real-time monitoring via high-performance liquid chromatography (HPLC) for plasma this compound levels (LOQ: 0.2 ng/mL) is essential, but therapeutic drug monitoring should account for active metabolites, as unchanged this compound concentrations poorly correlate with enzyme inhibition .

Advanced Research Questions

Q. How can counter-clockwise hysteresis in pharmacokinetic/pharmacodynamic (PK/PD) models of this compound be interpreted, and what implications does this have for experimental design?

Counter-clockwise hysteresis observed between plasma this compound levels and RBC AChE inhibition indicates delayed pharmacodynamic effects, likely due to active metabolite formation and slow enzyme binding kinetics. Researchers should incorporate metabolite pharmacokinetics into PK/PD models and extend sampling periods beyond 24 hours to capture prolonged inhibition .

Q. What statistical approaches are optimal for analyzing the inverted U-shaped dose-response curve of this compound in cognitive outcomes?

Non-linear mixed-effects modeling (NONMEM) or Emax models with Bayesian hierarchical frameworks are recommended to account for inter-individual variability. The inverted U-shape reflects a balance between AChE inhibition and adverse hematological effects (e.g., neutropenia), necessitating dose optimization studies with adaptive trial designs .

Q. How do in vitro and in vivo discrepancies in this compound’s enzyme specificity inform translational research strategies?

In vitro studies report higher BuChE inhibition, while in vivo data show preferential RBC AChE inhibition. This discrepancy arises from differential tissue distribution, metabolite activity, and enzyme isoform accessibility. Researchers should validate in vitro findings using ex vivo assays (e.g., whole-blood cholinesterase activity) and employ PET imaging to assess CNS penetration .

Q. What longitudinal study designs are most effective for evaluating this compound’s long-term benefits in neurodegenerative disease progression?

Open-label extension phases of randomized controlled trials (RCTs) with historical controls are pragmatic. For example, a 2-year study using the Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) and Instrumental Activities of Daily Living (IADL) scale demonstrated a 9-month delay in cognitive decline compared to untreated cohorts. Adjust for disease progression rates using mixed-model repeated measures (MMRM) analysis .

Q. How can researchers reconcile this compound’s hematological toxicity (e.g., neutropenia) with its cognitive benefits in risk-benefit analyses?

Implement frequent complete blood count (CBC) monitoring, especially during dose escalation. Meta-analyses of RCTs suggest transient, mild neutropenia occurs in 8–10% of patients, with rare severe cases. Stratify patients by baseline neutrophil counts and exclude those with histories of blood dyscrasias .

Q. Methodological Considerations Table

Q. Key Controversies and Future Directions

- Active Metabolites : The role of 3'-carboxylic acid derivatives in sustaining AChE inhibition requires further characterization via LC-MS/MS metabolite profiling .

- Comparative Efficacy : While this compound shows similar efficacy to rivastigmine and donepezil, its hematological risk profile necessitates head-to-head trials with safety-focused endpoints .

Properties

CAS No. |

101246-68-8 |

|---|---|

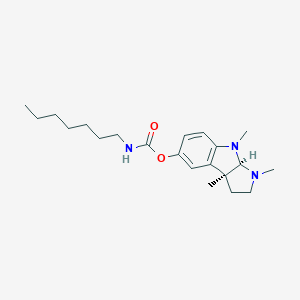

Molecular Formula |

C21H33N3O2 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate |

InChI |

InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1 |

InChI Key |

RRGMXBQMCUKRLH-CTNGQTDRSA-N |

SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |

Isomeric SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C |

Canonical SMILES |

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C |

Synonyms |

eptastigmine heptastigmine heptyl physostigmine heptyl-physostigmine heptylphysostigmine MF 201 MF-201 physostigmine heptyl pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.